molecular formula C8H13NO2 B1219716 Scopoline CAS No. 487-27-4

Scopoline

Cat. No. B1219716
CAS RN: 487-27-4
M. Wt: 155.19 g/mol
InChI Key: MEGPURSNXMUDAE-IKTQEEBSSA-N
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Description

Synthesis Analysis

Scopolamine synthesis has been achieved through various methods, reflecting its complex structure and the challenges associated with tropane ring formation. A notable approach involves the routine synthesis of N-[11C-methyl]scopolamine for clinical applications, using [11C]formaldehyde produced by catalytic oxidation and N-11C-methylating norscopolamine with potassium phosphite as the reducing agent (Mulholland, Jewett, & Toorongian, 1988). Another method utilizes 6,7-dehydrotropine as a key intermediate, exploring rhodium-catalyzed [4 + 3] cycloaddition chemistry and a modified Robinson–Schopf reaction for constructing the tropane core (Nocquet & Opatz, 2016).

Molecular Structure Analysis

Scopolamine's molecular structure has been elucidated through various analytical techniques, including X-ray crystallography, which confirmed its stereochemistry and structural details. The solid-state stereochemistry of scopolamine hydrobromide sesquihydrate, for example, was determined by single-crystal X-ray diffraction analysis, providing insights into its crystalline form (Michel, Drouin, & Glaser, 1994).

Chemical Reactions and Properties

Scopolamine's chemical properties, such as its ability to undergo various reactions, including reductive methylation, cycloaddition, and deoxygenation reactions, are central to its synthesis and modification for medical use. The efficient synthesis of the key intermediate of scopolamine through [4+3] cycloaddition reaction highlights the adaptability of its structure for pharmaceutical applications (Li et al., 2022).

Scientific Research Applications

  • Pharmacology

    • Scopolamine is a tropane alkaloid that is used as a pharmaceutical active substance in the treatment of postoperative nausea and vomiting, motion sickness, and gastrointestinal, renal, and biliary spasms .
    • It acts as a competitive antagonist at muscarinic acetylcholine receptors and thereby exhibits a parasympatholytic effect .
    • The global demand in scopolamine and its semisynthetic derivatives is increasing due to their various therapeutic applications .
  • Antidepressant Treatment

    • Scopolamine has been studied as a potential therapeutic option in the treatment of major depressive disorder .
    • Randomized controlled trials have investigated the use of scopolamine administered as an oral, intramuscular, or intravenous drug, alone or in combination with other antidepressants .
    • The results indicated that scopolamine exerts antidepressant effects of varying intensity .
  • Synthetic Production

    • Researchers have developed an efficient, fully synthetic method to produce Scopolamine .
    • This method uses inexpensive materials and can be scaled up indefinitely .
    • The synthetic production of Scopolamine decreases reliance on medicinal crops and increases availability, allowing for the exploration of other uses .
  • Neuroscience Research

    • Scopolamine is often used in neuroscience-related research to induce cognitive disorders in experimental models .
    • It readily permeates the blood-brain barrier, making it a useful tool in this field .
  • Antispasmodic Drugs

    • Derivatives of Scopolamine have found applications as antispasmodic drugs .
    • These drugs are used to relieve spasm of smooth muscle, such as in the gastrointestinal tract .
  • Motion Sickness Treatment

    • Scopolamine is often used to treat motion sickness .
    • It can be delivered using transdermal patches placed on the skin .
  • Anesthesia

    • Scopolamine is used in anesthesia to prevent nausea and vomiting .
    • It is often administered intravenously during surgery .
  • Herbal Medicine

    • Despite the toxicity of plants in the nightshade family and the corkwood tree (which naturally produce Scopolamine), extracts have been used for centuries in herbal medicine .
  • Potential Countermeasure for Nerve Agent Exposure

    • Scopolamine, atropine, and other derivatives from nightshades may be useful countermeasures for nerve agent exposure .
    • Further research is being conducted to explore the use of these compounds and novel derivatives for nerve agent antidotes and other potential treatments .
  • Space and Earth Medicine

    • The development of a fully synthetic version of Scopolamine has potential applications in creating plant-based medicines in space and on earth .
  • Treatment of Gastrointestinal, Renal, and Biliary Spasms

    • Scopolamine is used as a pharmaceutical active substance in the treatment of gastrointestinal, renal, and biliary spasms .
  • Postoperative Nausea and Vomiting

    • Scopolamine is used in the treatment of postoperative nausea and vomiting .

properties

IUPAC Name

6-methyl-2-oxa-6-azatricyclo[3.3.1.03,7]nonan-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO2/c1-9-5-2-4-3-6(9)8(11-4)7(5)10/h4-8,10H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEGPURSNXMUDAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2CC3CC1C(C2O)O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10871682
Record name 4-Methylhexahydro-2H-2,5-methanofuro[3,2-b]pyrrol-6-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10871682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Scopoline

CAS RN

20811-63-6, 487-27-4
Record name Hexahydro-4-methyl-2,5-methano-2H-furo[3,2-b]pyrrol-6-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20811-63-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Scopoline
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Record name Scopoline
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
706
Citations
J Meinwald, OL Chapman - Journal of the American Chemical …, 1957 - ACS Publications
… methobromide rather than the rearranged scopoline derivative.5 This striking result … scopoline derivatives must occur less readily than does the conversion of freescopine into scopoline…
Number of citations: 10 pubs.acs.org
P Écija, EJ Cocinero, A Lesarri… - …, 2013 - Wiley Online Library
… of scopine and scopoline. The intramolecular conversion to scopoline is practically quantitative … Both scopine and scopoline can exhibit nitrogen inversion, but scopoline adopts a single …
E Joseph, M Marché - OENO One, 1972 - oeno-one.eu
Après un rappel des travaux antérieurs effectués sur les eaux-de-vie de provenances diverses, nous nous sommes attachés à étudier les substances naturellement présentes dans le …
Number of citations: 12 oeno-one.eu
LL Ingraham - Journal of the American Chemical Society, 1957 - ACS Publications
… scopoline picrate). A mixture melting point with authentic scopoline picrate showed no … The conversion of scopine picrate to scopoline picrate on heating to the melting point is not …
Number of citations: 46 pubs.acs.org
P Scheiber, K Nador - Magnetic resonance in chemistry, 1989 - Wiley Online Library
… The full assignment of the 'H and "C NMR spectra of scopoline and its derivatives are reported. The spectral data also indicate the C-6 configuration of the derivatives. … Although basic tropane …
K Scopoline - 2014 - minds.wisconsin.edu
All factors being equal, pavement marking signs are more likely to be detected by drivers than post-mounted signs. Several international manuals/guidelines explicitly state that …
Number of citations: 0 minds.wisconsin.edu
J Deutsch, L Hegedus, NH Greig, SI Rapoport… - Analytical …, 1994 - Taylor & Francis
… to scopoline 2 (Fig 1). Derivatization of scopoline with heptafluorobutyric anhydride (HFBA) and subsequent GC-MS analysis of heptafluorobutyryl scopoline (HFB scopoline) & results in …
Number of citations: 4 www.tandfonline.com
WF Bayne, FT Tao, N Crisologo - Journal of Pharmaceutical Sciences, 1975 - Elsevier
… Scopoline and deuterated scopoline were formed from the basecatalyzed hydrolysis of scopolamine and the internal standard and were analyzed as the heptafluorobutyrates, using a …
Number of citations: 48 www.sciencedirect.com
P Ecija, EJ Cocinero, FJ Basterretxea… - 68th International …, 2013 - ui.adsabs.harvard.edu
… of the (three ring) structurally-distorted tropane in scopoline. The determined rotational parameters of scopoline reveal the structural consequences of the intramolecular cyclation of …
Number of citations: 2 ui.adsabs.harvard.edu
SA Minina, TV Astakhova, EG Gromova… - Pharmaceutical …, 1976 - Springer
… forms of scopoline (Himalayan scopoline [1-3] and particularly Tangutskii scopoline [4=7], … in the roots of Himalayan scopoline [9] and up to 60% in roots of Tangutskii scopoline [i0], is …
Number of citations: 3 link.springer.com

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